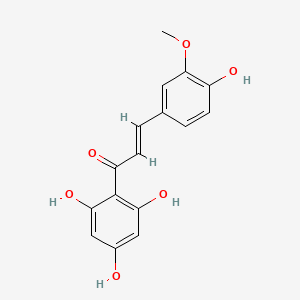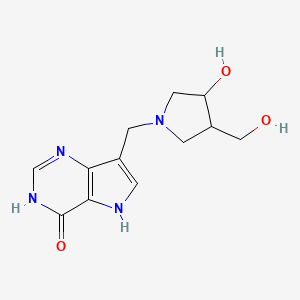![molecular formula C37H45EuN6O8-4 B12323306 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-[[6-[4-[4-(4-aminofenil)fenil]-6-[6-[[bis(carboxilatometil)amino]metil]piperidin-1-id-2-il]piperidin-1-id-2-il]piperidin-1-id-2-il]metil-(carboxilatometil)amino]acetato; europio(3+) es una molécula orgánica compleja que incorpora europio, un elemento de tierras raras
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto implica múltiples pasos, comenzando con la preparación de los derivados de piperidina y fenilo. Los pasos clave incluyen:
Formación del anillo de piperidina: Esto se logra típicamente mediante una reacción de ciclización que involucra precursores apropiados en condiciones ácidas o básicas.
Unión de los grupos fenilo: Este paso implica reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para unir los grupos fenilo al anillo de piperidina.
Introducción del grupo aminofenilo: Esto se hace a través de una reacción de sustitución nucleofílica, donde el grupo aminofenilo se introduce en el anillo fenilo.
Complejación con europio: El paso final implica la coordinación de iones de europio con los grupos carboxilato, formando el complejo de europio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto incluye:
Escalado de las reacciones: Usando reactores más grandes y optimizando las condiciones de reacción para manejar cantidades a granel.
Procesos de purificación: Utilizando técnicas como la cristalización, la cromatografía y la recristalización para purificar el producto final.
Control de calidad: Implementando medidas de control de calidad rigurosas para garantizar la consistencia y la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos aminofenilo se pueden oxidar para formar derivados nitro.
Reducción: Los derivados nitro se pueden reducir nuevamente a grupos aminofenilo.
Sustitución: Los anillos fenilo y piperidina pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos, haluros de alquilo y cloruros de sulfonilo.
Productos Principales
Oxidación: Derivados nitro de los grupos aminofenilo.
Reducción: Grupos aminofenilo de los derivados nitro.
Sustitución: Varios derivados de fenilo y piperidina sustituidos.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como ligando en química de coordinación para estudiar las propiedades de los complejos de europio.
Medicina: Investigado para su uso en imágenes de diagnóstico y como agente terapéutico debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra la coordinación de iones de europio con los grupos carboxilato, formando un complejo estable. Los iones de europio pueden interactuar con varios objetivos moleculares, incluidas proteínas y ácidos nucleicos, a través de enlaces de coordinación. Esta interacción puede provocar cambios en las propiedades estructurales y funcionales de las moléculas diana, lo que resulta en varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[[6-[4-[4-(4-aminofenil)fenil]-6-[6-[[bis(carboxilatometil)amino]metil]piperidin-1-id-2-il]piperidin-1-id-2-il]piperidin-1-id-2-il]metil-(carboxilatometil)amino]acetato; gadolinio(3+)
- 2-[[6-[4-[4-(4-aminofenil)fenil]-6-[6-[[bis(carboxilatometil)amino]metil]piperidin-1-id-2-il]piperidin-1-id-2-il]piperidin-1-id-2-il]metil-(carboxilatometil)amino]acetato; terbio(3+)
Singularidad
La singularidad de 2-[[6-[4-[4-(4-aminofenil)fenil]-6-[6-[[bis(carboxilatometil)amino]metil]piperidin-1-id-2-il]piperidin-1-id-2-il]piperidin-1-id-2-il]metil-(carboxilatometil)amino]acetato; europio(3+) radica en su incorporación de europio, que le confiere propiedades luminiscentes únicas. Esto lo hace particularmente valioso para aplicaciones en bioimagen y diagnóstico por imágenes, donde la luminiscencia es una característica clave.
Propiedades
Fórmula molecular |
C37H45EuN6O8-4 |
|---|---|
Peso molecular |
853.8 g/mol |
Nombre IUPAC |
2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C37H49N6O8.Eu/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;/h7-14,26,28-33H,1-6,15-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);/q-3;+3/p-4 |
Clave InChI |
JXOCPXCGJGLQCG-UHFFFAOYSA-J |
SMILES canónico |
C1CC([N-]C(C1)C2CC(CC([N-]2)C3CCCC([N-]3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
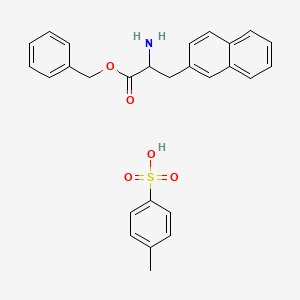
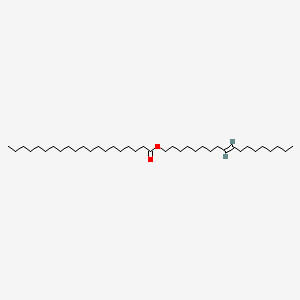
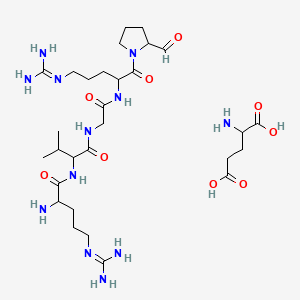

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
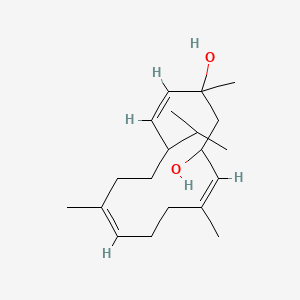
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)



